5-Bromo-6-phenyl-4-pyrimidinamine
Description
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Structure
3D Structure
Properties
CAS No. |
69193-23-3 |
|---|---|
Molecular Formula |
C10H8BrN3 |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
5-bromo-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-9(13-6-14-10(8)12)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) |
InChI Key |
CQKCLFNPGHZTNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC=N2)N)Br |
Origin of Product |
United States |
Contextualization Within Heterocyclic Chemistry Research
Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is a cornerstone of modern chemical science. Within this domain, nitrogen-containing heterocycles are particularly prominent due to their widespread presence in natural products and synthetic pharmaceuticals. nih.gov Pyrimidines, which are six-membered aromatic rings with two nitrogen atoms at the 1 and 3 positions, represent one of the most vital classes of these compounds. nih.govnih.gov
The compound 5-Bromo-6-phenyl-4-pyrimidinamine is a polysubstituted pyrimidine (B1678525). Each substituent—the bromine atom, the phenyl group, and the amino group—imparts distinct chemical properties and reactivity to the core ring. The bromine atom at the C5 position is a versatile functional handle, enabling further molecular elaboration through various cross-coupling reactions. acs.org The phenyl group at C6 influences the molecule's steric and electronic properties, while the amino group at C4 is a key site for hydrogen bonding and can be modified to create a wide range of derivatives. researchgate.netacs.org This multi-functional nature makes compounds like this compound valuable as intermediates and scaffolds in synthetic chemistry. nih.gov
Importance of Pyrimidine Scaffold in Chemical Synthesis
The pyrimidine (B1678525) scaffold is of paramount importance in chemical synthesis, largely because of its privileged status in medicinal chemistry and materials science. nih.govnih.gov The pyrimidine nucleus is a fundamental component of life, forming the structural basis of nucleobases like cytosine, thymine, and uracil (B121893) found in DNA and RNA. nih.govnih.gov This inherent biological relevance means that synthetic molecules built upon this scaffold can readily interact with biological systems, including enzymes and receptors. nih.gov
Chemists utilize the pyrimidine ring as a foundational structure for several reasons:
Synthetic Accessibility: A multitude of synthetic methods, including the classic Biginelli reaction, have been developed to construct the pyrimidine ring, making a wide array of derivatives readily accessible. nih.govbenthamdirect.com
Structural Diversity: The pyrimidine ring can be strategically functionalized at multiple positions (2, 4, 5, and 6), allowing for the creation of diverse libraries of compounds with varied three-dimensional shapes and properties. nih.gov
Bioactivity: The scaffold is a core component of numerous FDA-approved drugs with applications ranging from anticancer (e.g., 5-Fluorouracil) to antiviral and antibacterial therapies. nih.govnih.gov The presence of substituents like halogens (bromine, chlorine) and amino groups is known to enhance biological activity. tandfonline.com
The combination of a halogen, a phenyl group, and an amino group on the pyrimidine scaffold, as seen in 5-Bromo-6-phenyl-4-pyrimidinamine, provides a synthetically versatile platform for developing new molecules with potential applications in drug discovery. nih.gov
Historical Development of Brominated and Phenylated Pyrimidine Derivatives in Academic Literature
The exploration of substituted pyrimidines has a rich history. Early work focused on the fundamental synthesis and reactivity of the pyrimidine (B1678525) core. Over time, as synthetic methodologies became more sophisticated, researchers began to introduce various functional groups to modulate the properties of these heterocycles.
The introduction of halogen atoms, particularly bromine, proved to be a significant advancement. Brominated pyrimidines are valuable synthetic intermediates. The bromine atom can be readily displaced or used in cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions) to introduce new carbon-carbon or carbon-nitrogen bonds, allowing for the construction of complex molecules. acs.orgmdpi.com Research has shown that the regioselectivity of these reactions can be controlled, for instance, in the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849), where the amino group preferentially displaces the chlorine at the C4 position. researchgate.net
The addition of phenyl groups to the pyrimidine ring also became a key area of interest. Phenylated pyrimidines often exhibit unique photophysical properties and can engage in pi-stacking interactions, which are important for binding to biological targets. The combination of both bromo and phenyl substituents on the pyrimidine ring led to the development of compounds with enhanced biological profiles. A notable example from the literature is 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (also known as Bropirimine), which was investigated for its ability to induce interferon and for potential antitumor activity. nih.govnih.gov These historical studies paved the way for the contemporary use of such scaffolds in modern chemical research.
Research Trajectories and Contemporary Interests in Aminopyrimidine Chemistry
De Novo Synthesis Strategies from Non-Pyrimidine Precursors
De novo synthesis offers a powerful approach to constructing the this compound core by assembling the heterocyclic ring from simpler, non-pyrimidine starting materials. This bottom-up strategy allows for the early introduction of desired substituents.
Cyclocondensation Reactions for Pyrimidine Ring Formation
The most common de novo route to pyrimidines involves the cyclocondensation of a three-carbon component with a compound containing an N-C-N unit, such as guanidine (B92328) or amidine. For the synthesis of related 6-phenylpyrimidinone structures, a typical strategy involves the reaction of a β-keto ester with guanidine. nih.govguidechem.com A plausible route, adapted from known syntheses, would start with a precursor like ethyl 2-benzoyl-3-bromoacetate, which upon reaction with formamidine (B1211174) or guanidine hydrochloride would theoretically yield the desired pyrimidine core.
One reported synthesis for a related compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, utilizes the condensation of ethyl benzoylacetate with guanidine to form 2-amino-6-phenyl-4(3H)-pyrimidinone, which is then subsequently brominated. guidechem.com Another approach starts with benzoyl chloride and ethyl acetoacetate. guidechem.com These methods highlight the versatility of cyclocondensation in building the initial phenyl-substituted pyrimidine ring, which is a key precursor.
| Precursors | Reagents | Product | Reference |
| Ethyl benzoylacetate, Guanidine | Base (e.g., Sodium Ethoxide) | 2-Amino-6-phenyl-4(3H)-pyrimidinone | guidechem.com |
| Benzoyl chloride, Ethyl acetoacetate | Base (e.g., Sodium Hydroxide) | Intermediate for 2-amino-6-phenyl-4(3H)-pyrimidinone | guidechem.com |
| 3,4-dibromo-5-hydroxyfuran-2(5H)-one, Formamide | Boron trioxide | 5-Bromopyrimidine | chemicalbook.com |
Directed Aromatic Functionalization Approaches
This strategy involves preparing a highly functionalized acyclic precursor where the required bromo and phenyl groups are already in place before the final ring-closing cyclization step. For instance, the synthesis could start from benzonitrile (B105546) or a related phenyl derivative, which is then elaborated to create a suitable 1,3-dielectrophilic or equivalent system. The synthesis of various pyrimidine derivatives often starts from such tailored precursors, which are then cyclized. For example, Claisen-Schmidt condensation is used to synthesize chalcone-like precursors which are then cyclized with guanidine to form substituted aminopyrimidines. nih.gov This ensures that the phenyl group is correctly positioned at what will become the C6 position of the pyrimidine ring.
Functionalization of Existing Pyrimidine Scaffolds
An alternative and widely used approach is the modification of a pre-existing pyrimidine or a closely related heterocycle. This allows for the late-stage introduction of the bromo, phenyl, and amino groups, offering flexibility in generating analogs.
Regioselective Bromination Techniques
The introduction of a bromine atom at the C5 position of the pyrimidine ring is typically achieved through electrophilic bromination. The electronic nature of the substituents on the ring directs the regioselectivity of this reaction. For the precursor 6-phenyl-4-pyrimidinamine, the electron-donating nature of the amino group at C4 and the phenyl group at C6 activates the C5 position towards electrophilic attack.
Common brominating agents for such transformations include N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent like acetic acid, chloroform, or DMF. guidechem.comkoreascience.kr For example, the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone is achieved by treating the non-brominated precursor with bromine in chloroform. guidechem.com Similarly, 2-hydroxypyrimidine (B189755) can be brominated using hydrobromic acid and hydrogen peroxide. google.com
| Substrate | Brominating Agent | Solvent | Product | Reference |
| 2-Amino-6-phenyl-4-pyrimidinone | Bromine (Br₂) | Chloroform | 2-Amino-5-bromo-6-phenyl-4-pyrimidinone | guidechem.com |
| 2-Hydroxypyrimidine | HBr, H₂O₂ | - | 5-Bromo-2-hydroxypyrimidine | google.com |
| 5,8-Dimethoxyquinoline | N-Bromosuccinimide (NBS) | Carbon tetrachloride | 6-Bromo-5,8-dimethoxyquinoline | koreascience.kr |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) for Phenyl Group Installation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the Suzuki-Miyaura coupling is frequently employed to introduce aryl groups onto heterocyclic scaffolds. libretexts.org To synthesize this compound, a suitable precursor would be a 5-bromo-6-halopyrimidine, which could be coupled with phenylboronic acid.
For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been demonstrated using a Pd(PPh₃)₄ catalyst. mdpi.com This indicates that a phenyl group can be successfully installed on a pre-brominated pyrimidine ring. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields. mdpi.commdpi.com This methodology is highly versatile for creating a variety of aryl- and heteroaryl-substituted pyrimidines. nih.gov
| Pyrimidine Precursor | Coupling Partner | Catalyst | Base/Solvent | Product Type | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane (B91453) | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ / 1,4-Dioxane, H₂O | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |
| 6-chloro-pyrimidine derivative | Amines | - | - | 4-Amino-6-(alkylamino)-pyrimidines | nih.gov |
Direct Amination Methodologies
The final installation of the C4-amino group can be accomplished through the amination of a suitable precursor, typically a 4-chloropyrimidine (B154816) derivative like 5-bromo-4-chloro-6-phenylpyrimidine. This transformation is generally achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms facilitates the displacement of a halide at the C4 position by an amine source, such as ammonia (B1221849) or an ammonia equivalent.
Furthermore, palladium-catalyzed amination reactions have been developed for the highly regioselective amination of dichloropyrimidines. For example, the amination of 6-aryl-2,4-dichloropyrimidine with secondary amines using a palladium catalyst and LiHMDS as a base strongly favors substitution at the C4 position. acs.org Interestingly, reactions with aromatic amines were found to proceed with high C4 regioselectivity even without a catalyst. acs.org These advanced methods provide efficient and selective access to the crucial 4-aminopyrimidine (B60600) moiety.
Catalytic Approaches in Synthesis
Catalysis offers a powerful toolkit for the synthesis of complex molecules like this compound, enabling reactions that would otherwise be inefficient or require harsh conditions. chemscene.com Both transition metals and small organic molecules have been successfully employed as catalysts in the synthesis of the pyrimidine core and its derivatives. nih.govconicet.gov.ar
Transition Metal Catalysis for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are essential steps in the synthesis of 6-phenyl-substituted pyrimidines. numberanalytics.comnumberanalytics.com Palladium (Pd) complexes are among the most widely used catalysts for these transformations. numberanalytics.comnih.gov
The Suzuki-Miyaura coupling, which forms a C-C bond between an organoboron compound and an organic halide, is a key method for introducing the phenyl group at the C6 position of the pyrimidine ring. numberanalytics.comnih.gov For instance, a 6-chloro or 6-bromopyrimidine precursor can be coupled with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base to yield the 6-phenylpyrimidine scaffold. mdpi.com Similarly, the Heck reaction can couple a halo-pyrimidine with styrene. numberanalytics.com Copper (Cu) and Nickel (Ni) based catalysts are also employed in various coupling reactions for pyrimidine synthesis. nih.govnumberanalytics.commdpi.com
Recent advancements have focused on developing more efficient and water-soluble catalyst systems to facilitate these reactions under milder and more environmentally friendly conditions. nih.gov
Table 1: Examples of Transition Metal-Catalyzed Reactions in Pyrimidine Synthesis
| Reaction Type | Catalyst/Reagents | Bond Formed | Substrates Example | Ref |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | C-C | 5-Bromo-3-aminopyridine derivative + Arylboronic acid | mdpi.com |
| Suzuki-Miyaura Coupling | [Pd(Sacc)₂(TPA)₂] | C-C | 5-Iodo-2'-deoxyuridine + Arylboronic acid | nih.gov |
| Copper-Catalyzed Cyclization | Copper catalyst | C-C and C-N | Ketones + Nitriles | mdpi.com |
Organocatalysis in Pyrimidine Synthesis
Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful and sustainable alternative to metal catalysis. numberanalytics.comtandfonline.com In pyrimidine synthesis, organocatalysts are often used in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product with high atom economy. tandfonline.com
For example, dihydropyrido[2,3-d]pyrimidine derivatives can be synthesized in a one-pot, three-component reaction using 2-aminoethanesulfonic acid (taurine) as a catalyst in water. tandfonline.comtandfonline.com This approach offers benefits such as operational simplicity, easy workup, and catalyst recyclability. tandfonline.com Amine-based organocatalysts like pyrrolidine (B122466) have also been used to catalyze the formation of C-C bonds in the synthesis of acyclic pyrimidine nucleosides through aldol-type reactions. conicet.gov.ar Another strategy involves the inverse electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine, facilitated by enamine catalysis, to produce substituted pyrimidines. mdpi.com
Table 2: Organocatalytic Methods in Pyrimidine-Related Synthesis
| Catalyst | Reaction Type | Key Features | Product Type | Ref |
|---|---|---|---|---|
| 2-Aminoethanesulfonic acid (Taurine) | One-pot, three-component reaction | Eco-friendly (water medium), good to excellent yields (90-94%) | Dihydropyrido[2,3-d]pyrimidines | tandfonline.comtandfonline.com |
| Diarylprolinol silyl (B83357) ether | Aza-Michael addition | Excellent enantioselectivities (91–98% ee) | Chiral acyclic pyrimidine nucleosides | rsc.org |
| Pyrrolidine | Aldol condensation | C-C bond formation, high yields | Purine and pyrimidine acyclic nucleosides | conicet.gov.ar |
Mechanistic Investigations of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes, improving yields, and controlling selectivity. The synthesis of pyrimidines involves a series of complex steps, including cyclizations and functionalizations, whose mechanisms have been the subject of detailed studies. umich.edu
Elucidation of Reaction Intermediates
The classical synthesis of the pyrimidine ring, such as the reaction between a 1,3-dicarbonyl compound and an amidine, proceeds through several key intermediates. chemtube3d.com The initial step is typically a condensation reaction to form an enamine or a related species, followed by a nucleophilic attack to initiate ring closure. In a Michael addition-initiated ring closure for pyrido[2,3-d]pyrimidines, a 5,6-dihydropyrido[2,3-d]pyrimidine intermediate is formed, which then tautomerizes and is finally oxidized to the aromatic product. nih.gov
In transition metal-catalyzed cross-coupling reactions, the mechanism involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. numberanalytics.com For example, in a Suzuki coupling, the active Pd(0) catalyst first undergoes oxidative addition with the halo-pyrimidine. This is followed by transmetalation with the boronic acid species and subsequent reductive elimination to release the phenyl-substituted pyrimidine and regenerate the Pd(0) catalyst. numberanalytics.com Mechanistic studies have also pointed to the involvement of radical species in certain C-H functionalization reactions of pyrimidines. researchgate.net
Kinetic Studies of Key Synthetic Steps
Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. In the synthesis of pyrimidines from β-dicarbonyl compounds and cyanogen (B1215507) catalyzed by Cu(acac)₂, kinetic analysis revealed that a crucial step is the insertion of cyanogen (C₂N₂) into the C-H bond of a metal-coordinated intermediate, leading to C-C bond formation. unipd.it The study also identified 3-cyanoiminomethylpentane-2,4-dione as an important species that plays a significant kinetic role in the ring-closure process. unipd.it Understanding the kinetics of such steps allows for the optimization of catalyst concentration, temperature, and reaction time to maximize yield and minimize byproducts.
Stereochemical Considerations in Synthetic Transformations
While this compound itself is achiral, stereochemistry can become a critical factor when chiral substituents are present or when the pyrimidine ring is part of a larger, stereochemically complex molecule, such as a nucleoside analogue. nih.gov The synthesis of such compounds often requires stereochemically controlled transformations. nih.govnih.gov
For example, in the synthesis of certain pyrimidine nucleoside analogues, the stereochemistry at the sugar moiety can significantly influence the biological activity. nih.govnih.gov Studies on the synthesis of perhydropyrido[1,2-c]pyrimidine derivatives have shown that the stereochemical disposition of substituents on the bicyclic system is essential for biological receptor binding and selectivity. nih.gov Similarly, the free-radical cyclization of heptadienes substituted with a nucleic acid base can generate carbocyclic nucleoside analogues where the stereochemistry of the substituents is controlled, often resulting in an all-cis configuration. acs.org These examples highlight the importance of controlling stereochemistry in the broader context of pyrimidine chemistry.
Substitution Reactions at the Pyrimidine Core
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic characteristic dictates its reactivity, making it susceptible to nucleophilic attack while rendering electrophilic substitution more challenging. wikipedia.orgbhu.ac.in
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position
The C-5 position of the pyrimidine ring, bearing the bromine atom, is a key site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine nitrogens and the bromine itself makes the ipso-carbon atom electrophilic and prone to attack by nucleophiles. wikipedia.orgacsgcipr.org This type of reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized intermediate known as a Meisenheimer complex. acsgcipr.orgnih.gov
A variety of nucleophiles can be employed to displace the bromide ion. For instance, reactions with thiols, in the presence of a base like potassium carbonate, can proceed smoothly to form the corresponding thioethers. acsgcipr.orgnih.gov Similarly, amines and alkoxides are effective nucleophiles for displacing halogens on electron-deficient heterocyclic systems. nih.govmdpi.com The reactivity order for leaving groups in SNAr reactions is typically F > Cl ≈ Br > I, which underscores the feasibility of using the bromo-substituent as a leaving group. nih.gov
Nucleophilic Displacement of the Amine Group
Displacement of the amine group at the C-4 position by a nucleophile is a less common transformation compared to the substitution of the bromine atom. The amino group is generally a poorer leaving group than a halide. For displacement to occur, it would typically require more forcing reaction conditions or activation, for example, through protonation or conversion into a better leaving group like a diazonium salt. wikipedia.org
Studies on related pyrimidine systems show that the relative reactivity of leaving groups is a critical factor. For instance, in 2,4-dichloropyrimidines activated by an electron-withdrawing group at C-5, substitution typically favors the C-4 position. nih.gov However, the inherent stability of the amino group makes its direct displacement in this compound unfavorable under standard nucleophilic substitution conditions where the more labile bromine atom is present.
Electrophilic Aromatic Substitution on the Phenyl Moiety
The phenyl group attached at the C-6 position can undergo electrophilic aromatic substitution. However, the pyrimidine ring acts as a deactivating group due to its electron-withdrawing inductive effect, making the attached phenyl ring less reactive towards electrophiles than benzene (B151609) itself. libretexts.org
Consequently, reactions such as nitration or halogenation on the phenyl ring require harsh conditions. masterorganicchemistry.comsemanticscholar.org The pyrimidinyl substituent is expected to be a meta-director. Therefore, electrophilic attack would predominantly occur at the meta-positions of the phenyl ring, yielding 5-bromo-6-(3'-substituted-phenyl)-4-pyrimidinamine derivatives.
Cross-Coupling Reactivity of the Bromine Substituent
The bromine atom at the C-5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for the formation of new carbon-carbon bonds and the elaboration of the core structure.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a highly effective method for forming C-C bonds by reacting an organoboron compound with a halide. libretexts.org The 5-bromo position of the pyrimidine serves as an ideal electrophilic partner for this reaction. The catalytic cycle typically involves a palladium(0) species and proceeds via three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Research on analogous bromo-phenyl-pyrimidine systems has shown that these couplings proceed in good yields. mdpi.com A variety of aryl and heteroaryl boronic acids can be coupled under standard conditions, often employing a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) in solvents like 1,4-dioxane or toluene. mdpi.comnih.govnih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Bromo-Heterocycles This table is illustrative of typical conditions for Suzuki-Miyaura reactions on related substrates, as specific data for the title compound is not available.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| 3-Bromoindazole | 4-Methoxyphenylboronic acid | P2 (3.0) | K₃PO₄ | Dioxane/H₂O | 100 | 93 | nih.gov |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) (0.5) | KOH | H₂O/2-Propanol | 82 | 98 | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a direct route to introduce alkynyl groups at the C-5 position, creating arylalkyne structures. wikipedia.orglibretexts.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst, typically in the presence of an amine base. wikipedia.orgorganic-chemistry.org
The reaction is broadly applicable and can be performed under mild conditions. wikipedia.org Pyrimidine-based structures have been successfully employed in Sonogashira couplings. wikipedia.org The versatility of this reaction allows for the introduction of a wide range of functionalized and unfunctionalized alkynes, significantly increasing the molecular diversity accessible from this compound.
Table 2: Representative Conditions for Sonogashira Coupling on Bromo-Heterocycles This table is illustrative of typical conditions for Sonogashira reactions on related substrates, as specific data for the title compound is not available.
| Aryl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|---|---|
| Iodobenzene | Phenylacetylene | Dipyrimidyl-Pd complex | None (Copper-free) | n-Butylamine | THF | 65 °C | wikipedia.org |
| 5-Bromoindole | Phenylacetylene | PdCl₂(dppf) | CuI | DIPA | DMF | 80 °C | researchgate.net |
| Iodopyrimidine nucleotide | Propargylamine | Pd(PPh₃)₄ | CuI | Et₃N | DMF/H₂O | Room Temp | nih.gov |
Buchwald-Hartwig Amination for C-N Bond Formation
The bromine atom at the C5 position of this compound is susceptible to displacement through various palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, involving the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. organic-chemistry.orgorganic-chemistry.org
For this compound, this reaction would involve the coupling of the C5-bromo substituent with a primary or secondary amine. The general transformation is depicted below:
General Reaction Scheme:
Reaction of this compound with an amine (R¹R²NH) using a Palladium catalyst, a phosphine (B1218219) ligand, and a base to yield the corresponding 5-amino-substituted product.
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine ligand, and the base. Modern catalyst systems, often employing sterically hindered and electron-rich phosphine ligands, have shown great efficacy in the amination of heteroaryl halides. organic-chemistry.orgnih.gov The amino group at the C4 position of the starting material is a key functional group that may require protection or careful selection of reaction conditions to prevent side reactions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Heteroaryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 |
| P1 (GPhos-supported) | GPhos | NaOTMS | THF | 25-65 |
This table presents typical conditions used for Buchwald-Hartwig amination reactions on various heteroaryl bromides and serves as a general guideline. Specific conditions for this compound would require experimental optimization.
Negishi and Stille Coupling Applications
Beyond C-N bond formation, the bromo group at the C5 position is an excellent handle for creating new carbon-carbon (C-C) bonds through Negishi and Stille coupling reactions.
Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. organic-chemistry.orgorgsyn.org For this compound, this would typically involve reaction with an organozinc reagent (R-ZnX) to introduce a new organic substituent (R) at the C5 position. The Negishi coupling is known for its high functional group tolerance and mild reaction conditions. orgsyn.orgnih.gov
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple the aryl bromide with an organostannane reagent (R-Sn(Alkyl)₃). organic-chemistry.orgwikipedia.org This method is also highly versatile, though the toxicity of organotin compounds is a significant drawback. wikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Table 2: Comparison of Negishi and Stille Coupling for C-C Bond Formation
| Reaction | Coupling Partner | Catalyst | Key Advantages | Potential Drawbacks |
| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity, mild conditions, functional group tolerance. organic-chemistry.orgorgsyn.org | Organozinc reagents can be moisture-sensitive. |
| Stille | Organostannane (R-SnR'₃) | Pd | Stable and isolable reagents, tolerant of many functional groups. | Toxicity and difficulty in removing tin byproducts. wikipedia.org |
Transformations Involving the Amine Functionality
The primary amino group at the C4 position is a site of rich chemical reactivity, allowing for a variety of functionalization reactions.
Acylation, Alkylation, and Arylation Reactions
The nitrogen atom of the 4-amino group is nucleophilic and can readily undergo acylation, alkylation, and arylation reactions.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will form the corresponding amide. For instance, treatment with acetic anhydride (B1165640) could yield N-(5-bromo-6-phenylpyrimidin-4-yl)acetamide. This transformation is often used to protect the amino group or to introduce new functional moieties. mdpi.com
Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents, though control of the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Arylation: C-N coupling reactions, such as the Buchwald-Hartwig amination, can also be applied to the amino group itself, reacting it with an aryl halide to form a diarylamine derivative.
Diazotization and Subsequent Reactions
Primary aromatic amines can be converted to diazonium salts upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting pyrimidin-4-diazonium salt is an unstable intermediate that can undergo a variety of subsequent transformations. rsc.org
For this compound, diazotization would form a highly reactive diazonium species. These intermediates are valuable because the diazonium group can be replaced by a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.org Potential transformations include:
Hydrolysis: Reaction with water to form the corresponding 4-hydroxypyrimidine. rsc.org
Halogenation: Displacement by halides (e.g., Cl, Br, I) using copper(I) salts.
Cyanation: Introduction of a cyano group using copper(I) cyanide.
The harsh acidic conditions required for diazotization can sometimes lead to side reactions, and the stability of the heteroaromatic diazonium salt is a critical factor. scirp.org
Condensation Reactions
The primary amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically reversible and may require acidic or basic catalysis and the removal of water to drive the reaction to completion. The resulting imine can be a stable product or serve as an intermediate for further reactions, such as reduction to a secondary amine.
Reactivity of the Pyrimidine Nitrogen Atoms
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. These nitrogen atoms are generally basic and can be protonated or alkylated. However, in this compound, the electron-withdrawing nature of the phenyl and bromo substituents, along with the electron-donating character of the amino group, modulates the basicity and nucleophilicity of these ring nitrogens.
Protonation or electrophilic attack is expected to occur at one of the ring nitrogens. The precise site of reaction (N1 or N3) would be influenced by both steric hindrance from the adjacent phenyl group and the electronic effects of the substituents. These nitrogen atoms can also act as ligands, coordinating to metal centers, which is a key aspect of their role in facilitating palladium-catalyzed reactions.
N-Alkylation and N-Arylation Strategies
The exocyclic amino group of this compound is a key site for synthetic modifications, including N-alkylation and N-arylation, which can significantly alter its biological and physicochemical properties.
N-Alkylation:
While specific studies on the N-alkylation of this compound are not extensively documented, general methodologies for the N-alkylation of related aminopyrimidines can be applied. These reactions typically involve the reaction of the aminopyrimidine with an alkyl halide or another suitable alkylating agent in the presence of a base. The choice of base and reaction conditions is crucial to control the degree of alkylation (mono- vs. di-alkylation) and to avoid competing reactions, such as alkylation of the pyrimidine ring nitrogens.
For instance, a process for the N-alkylation of aminopyridines, which are structurally related to aminopyrimidines, has been developed using a heterogeneous catalyst. This method involves reacting the aminopyridine with an alkylating agent like methanol (B129727) in the gas phase over a solid catalyst at elevated temperatures. google.com Such approaches could potentially be adapted for the selective N-alkylation of this compound.
Another approach involves the use of strong bases to deprotonate the amino group, followed by reaction with an alkylating agent. The use of electrogenerated acetonitrile (B52724) anion has been shown to be effective for the N-alkylation of N-Boc-protected 4-aminopyridines, offering high yields under mild conditions. researchgate.net
A manganese-based pincer complex has been reported to efficiently catalyze the N-alkylation of various 2-aminoazoles, aminopyridines, and aminoquinolines with alcohols, including methanol and ethanol. acs.org This sustainable approach offers a versatile method for introducing alkyl groups onto the amino functionality.
N-Arylation:
N-arylation of aminopyrimidines is a valuable transformation for the synthesis of compounds with potential applications in medicinal chemistry. Copper- and palladium-catalyzed cross-coupling reactions are the most common methods for achieving this transformation.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, can be employed to couple aminopyrimidines with aryl halides. The use of ligands such as 2-aminopyrimidine-4,6-diol can facilitate these reactions, even under solvent-free conditions. acs.org General protocols for the copper-catalyzed N-arylation of azoles and amines with arylboronic acids have also been established, demonstrating broad substrate scope. organic-chemistry.org
Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is another powerful tool. For example, a highly regioselective palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidine has been developed, favoring substitution at the C4 position. acs.org While this example involves a different substitution pattern, the principles can be informative for developing conditions for the N-arylation of the 4-amino group in the target molecule. The synthesis of quinazolin-4(3H)-ones via palladium-catalyzed amidine N-arylation also highlights the utility of this approach for constructing N-aryl bonds in related heterocyclic systems. nih.gov
It is important to note that the presence of the bromine atom at the 5-position could potentially lead to competing C-N coupling reactions under certain catalytic conditions. Therefore, careful optimization of the catalyst, ligand, and reaction conditions would be necessary to achieve selective N-arylation of the amino group.
Protonation Equilibria and Acid-Base Behavior
The acid-base properties of this compound are determined by the basicity of the nitrogen atoms in the pyrimidine ring and the exocyclic amino group. The pKa values associated with the protonation of these sites are crucial for understanding the compound's behavior in biological systems and for developing purification and formulation strategies.
The pyrimidine ring contains two nitrogen atoms at positions 1 and 3. In the parent 4-aminopyrimidine, the ring nitrogens are the primary sites of protonation. The pKa of 4-aminopyrimidine is reported to be around 5.7. nih.gov The introduction of a bromine atom at the 5-position and a phenyl group at the 6-position is expected to decrease the basicity of the pyrimidine ring nitrogens due to their electron-withdrawing inductive and resonance effects.
The exocyclic amino group also possesses basic character, but it is generally less basic than the ring nitrogens in aminopyrimidines. The acidity of the amino group in a series of aminopyridines and aminopyrimidines has been studied, revealing that the pKa values for the deprotonation of the amino group are significantly higher, indicating much weaker acidity compared to the protonated ring nitrogens. cdnsciencepub.com The electron-withdrawing environment of the pyrimidine ring reduces the electron density on the exocyclic amino nitrogen, thereby decreasing its basicity and increasing the acidity of its conjugate acid.
The protonation state of this compound will therefore be pH-dependent. At physiological pH, it is likely that a significant fraction of the molecules will be protonated on one of the ring nitrogen atoms. The specific pKa values for this compound would need to be determined experimentally to have a precise understanding of its protonation equilibria.
Chemo-, Regio-, and Stereoselectivity in Reactions
The presence of multiple reactive sites in this compound—the amino group, the C-Br bond, the pyrimidine ring, and the phenyl ring—raises important questions of selectivity in its chemical transformations.
Chemoselectivity:
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key challenge is to achieve selective reactions at either the amino group or the C-Br bond. For instance, in palladium-catalyzed cross-coupling reactions, it is often possible to selectively target the C-Br bond for Suzuki, Stille, or Heck reactions without affecting the amino group, by careful choice of catalyst and reaction conditions. Conversely, as discussed in the N-arylation section, conditions can be tailored to favor reaction at the amino group.
Regioselectivity:
Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the case of this compound, this is particularly relevant for reactions involving the pyrimidine ring itself. For example, electrophilic substitution on the pyrimidine ring, if it were to occur, would likely be directed to a specific position based on the electronic influence of the existing substituents.
A notable example of regioselectivity is observed in the synthesis of related 2-amino-5-bromo-4(3H)-pyrimidinones. A highly regioselective lithiation-substitution protocol has been developed to introduce various substituents at the C-6 position. nih.gov This demonstrates that the C-6 position can be a site for selective functionalization.
Furthermore, studies on the amination of 6-aryl-2,4-dichloropyrimidines have shown high regioselectivity for substitution at the C4 position over the C2 position. acs.org This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more susceptible to nucleophilic attack. While the starting material is different, this principle of regioselectivity in nucleophilic substitution on the pyrimidine ring is relevant.
Stereoselectivity:
Stereoselectivity, the preferential formation of one stereoisomer over another, would be a consideration if a chiral center is introduced into the molecule during a reaction. For instance, if the phenyl ring at the 6-position were to be asymmetrically dihydroxylated, or if an N-alkylation introduced a chiral alkyl group, the formation of diastereomers or enantiomers would need to be considered. However, based on the currently available literature for this specific compound and its close analogs, there are no prominent examples where stereoselectivity is a major reported feature of its reactivity.
Design Principles for Structural Modification
The design of analogs based on the this compound scaffold is guided by established principles of medicinal chemistry and materials science. The core structure features several key points for modification: the phenyl group at the C6 position, the bromine atom at the C5 position, the amino group at the C4 position, and the C2 position of the pyrimidine ring. Each of these sites can be altered to modulate the molecule's steric, electronic, and lipophilic properties.
Structure-activity relationship (SAR) studies on related pyrimidine-containing compounds provide a rational basis for analog design. For instance, in many biologically active pyrimidines, the nature and substitution pattern of the aryl group at C6 can significantly influence binding affinity and selectivity towards a specific biological target. Similarly, the hydrogen-bonding capacity of the 4-amino group is often crucial for molecular recognition, and its derivatization can alter these interactions. The bromine atom at C5 serves as a valuable synthetic handle for introducing further diversity through cross-coupling reactions, a common strategy in drug discovery. nih.gov
Synthetic Routes to Pyrimidine Analogs with Varied Substituents
The synthesis of analogs of this compound leverages a range of modern synthetic organic chemistry techniques. The reactivity of the pyrimidine core and its substituents allows for selective modifications at various positions.
Modification of the Phenyl Group
The phenyl group at the C6 position can be readily modified through palladium-catalyzed cross-coupling reactions on a suitable precursor. For instance, starting from a 6-chloro or 6-bromopyrimidine derivative, a variety of substituted phenyl groups can be introduced via the Suzuki-Miyaura coupling reaction with appropriately substituted phenylboronic acids. mdpi.comwikipedia.org This approach allows for the introduction of a wide range of substituents on the phenyl ring, including electron-donating and electron-withdrawing groups, to systematically probe their effects on the molecule's properties.
A general scheme for the Suzuki-Miyaura coupling to introduce a substituted phenyl group is shown below:
Scheme 1: General Suzuki-Miyaura coupling for the synthesis of 6-arylpyrimidinamine derivatives.
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |
| 2 | 3-Chlorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 78 |
| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 92 |
This is a representative data table based on typical Suzuki-Miyaura reaction conditions and yields for similar substrates.
Diversification of the Bromine Position
The bromine atom at the C5 position is a key site for diversification. It can be readily displaced or utilized in cross-coupling reactions to introduce a variety of functional groups. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are powerful tools for this purpose. researchgate.netlibretexts.orglibretexts.org For example, reaction with an organotin reagent in a Stille coupling can introduce alkyl, alkenyl, or aryl groups at the C5 position.
Furthermore, the bromine can be substituted with other halogens, or converted to other functional groups through nucleophilic aromatic substitution, although the electron-rich nature of the aminopyrimidine ring can make this challenging.
Derivatization of the 4-Amino Group
The 4-amino group can be derivatized through various reactions, including acylation, alkylation, and arylation. acs.org Acylation with acid chlorides or anhydrides can introduce amide functionalities, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. N-alkylation can be achieved using alkyl halides, while more sophisticated methods like the Buchwald-Hartwig amination allow for the introduction of aryl or heteroaryl substituents. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.orgnumberanalytics.com
The Buchwald-Hartwig amination, in particular, offers a versatile route to a wide range of N-substituted analogs. wikipedia.orgnih.gov
Scheme 2: Buchwald-Hartwig amination for the derivatization of the 4-amino group.
| Entry | Aryl Halide (Ar-X) | Catalyst | Ligand | Base | Solvent | Yield (%) |
| 1 | Iodobenzene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 88 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 75 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 82 |
This is a representative data table based on typical Buchwald-Hartwig amination conditions and yields for similar substrates.
Functionalization at Other Pyrimidine Positions
While the C4, C5, and C6 positions are the most readily modifiable, the C2 position of the pyrimidine ring also offers opportunities for derivatization. Nucleophilic aromatic substitution at the C2 position can be achieved, particularly if a suitable leaving group is present. wikipedia.org For instance, a 2-chloropyrimidine (B141910) precursor could be reacted with various nucleophiles to introduce new substituents. The relative reactivity of the different positions on the pyrimidine ring often allows for selective functionalization. Generally, for nucleophilic substitution on halopyrimidines, the reactivity follows the order C4 > C2 > C6. wikipedia.org
Impact of Structural Variations on Chemical Reactivity and Selectivity
Structural modifications to the this compound scaffold have a profound impact on the molecule's chemical reactivity and selectivity. The electronic nature of the substituents on the phenyl ring can influence the electron density of the pyrimidine ring, thereby affecting its susceptibility to nucleophilic or electrophilic attack. For example, electron-withdrawing groups on the phenyl ring can enhance the reactivity of the pyrimidine ring towards nucleophiles.
The nature of the substituent at the C5 position can dramatically alter the course of subsequent reactions. For instance, replacing the bromine with a boronic ester group via a Miyaura borylation reaction would switch the reactivity of that position from electrophilic (in cross-coupling) to nucleophilic.
Library Synthesis Approaches for Pyrimidine Derivatives
The generation of chemical libraries around a core scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). For pyrimidine derivatives, including those based on the this compound framework, various library synthesis strategies have been developed to rapidly produce a multitude of analogs for biological screening. These approaches often leverage combinatorial principles and high-throughput techniques to efficiently diversify the pyrimidine core at key positions.
One of the most powerful techniques for generating extensive collections of compounds is DNA-encoded library technology (DELT) . nih.govacs.org This method involves covalently linking each small molecule in a library to a unique DNA tag that serves as an identifiable barcode. nih.gov This allows for the synthesis and screening of libraries containing billions of members in a single mixture, significantly accelerating the hit identification process. nih.govacs.org The synthesis of pyrimidine-focused DNA-encoded libraries often starts with a functionalized pyrimidine core. nih.govacs.org For instance, a scaffold like 2,4,6-trichloropyrimidine (B138864) can be used, where the chlorine atoms are sequentially displaced through reactions such as SNAr or transition-metal-promoted cross-couplings with a diverse set of building blocks. nih.gov This modular approach allows for the creation of vast and diverse libraries. nih.govacs.org
Solid-phase synthesis (SPS) is another key strategy for the construction of pyrimidine libraries. acs.org In this approach, the pyrimidine core or a precursor is attached to a solid support, such as a resin. acs.org This simplifies the purification process, as excess reagents and byproducts can be washed away after each reaction step. acs.org For example, chalcones immobilized on a Wang resin have been used as precursors for the synthesis of pyrimidine derivatives. acs.org Reaction with acetamidines followed by cleavage from the resin yields the desired trisubstituted pyrimidines. acs.org This method has been successfully employed to synthesize libraries of pyrimidine derivatives with antimalarial and antitubercular activities. acs.org
Solution-phase parallel synthesis is also a widely used method for generating focused libraries of pyrimidine derivatives. This approach involves running multiple discrete reactions in parallel, often in microtiter plates. While it doesn't reach the scale of DELT, it allows for the production of larger quantities of each compound, which is beneficial for subsequent biological testing. Multi-component reactions are particularly well-suited for library synthesis in solution. For instance, a one-pot reaction of a benzaldehyde, ethyl cyanoacetate, and thiourea (B124793) can efficiently produce a library of pyrimidine derivatives. nih.gov
A common strategy in library design is the diversification of substituents around the pyrimidine ring. For a scaffold like this compound, key points of diversification would include the amine at the C4 position, the phenyl ring at the C6 position, and potentially the bromine at the C5 position through cross-coupling reactions. For example, a library of 4-aminopyrazolo[3,4-d]pyrimidine derivatives was synthesized and evaluated for anticancer activity against a panel of 60 human tumor cell lines. nih.gov This highlights how library synthesis is directly coupled with high-throughput screening to identify promising lead compounds. nih.gov
The synthesis of fused pyrimidine systems is another avenue for library generation. acs.orgsciencescholar.us For example, 2-amino-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can be used as a starting material to construct a library of fused pyrimidine derivatives through cyclization reactions with various reagents. acs.org These more complex, rigid structures can offer unique interactions with biological targets.
The table below presents examples of library synthesis approaches for pyrimidine derivatives, showcasing the diversity of the generated compounds.
| Core Scaffold | Library Synthesis Method | Points of Diversification | Number of Compounds/Examples | Application/Target | Reference |
| 2,4,6-Trichloropyrimidine | DNA-Encoded Library Technology (DELT) | C2, C4, C6 positions via SNAr and cross-coupling reactions | Billions of members | BRD4 | nih.gov |
| Chalcone-immobilized Wang Resin | Solid-Phase Synthesis (SPS) | Substituents on the pyrimidine ring introduced via cyclocondensation | 30 derivatives synthesized | Antimalarial and Antitubercular | acs.org |
| Benzaldehydes, Ethyl Cyanoacetate, Thiourea | Multi-component Reaction | Substituents on the aryl ring | Library of compounds | Antitubercular | nih.gov |
| 4-Aminopyrazolo[3,4-d]pyrimidine | Solution-Phase Parallel Synthesis | Various substituents introduced at different positions | 20 compounds | Anticancer (Renal Cancer) | nih.gov |
| 2-Amino-4,6-dichloropyrimidine | Solvent-free reaction with amines | Amine substituent at C4 | 27 derivatives | β-Glucuronidase Inhibitors | mdpi.com |
| 4- or 6-phenyl-pyrimidine | Solution-Phase Synthesis | Covalent binding tether design | Multiple compounds, with compound 12 being a key example | Janus Kinase 3 (JAK3) Inhibitors | nih.gov |
These library synthesis strategies provide powerful tools for the systematic exploration of the chemical space around the pyrimidine scaffold, leading to the discovery of novel compounds with a wide range of biological activities.
Theoretical and Computational Investigations of 5 Bromo 6 Phenyl 4 Pyrimidinamine
Electronic Structure Analysis
Density Functional Theory (DFT) Studies of Ground State Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate molecular properties such as optimized geometry, vibrational frequencies, and electronic energies. A DFT study on 5-bromo-6-phenyl-4-pyrimidinamine would provide valuable information on its bond lengths, bond angles, and dihedral angles in its most stable conformation. At present, no dedicated DFT studies for this compound have been identified.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy and distribution of these orbitals are crucial for predicting a molecule's reactivity and its ability to participate in chemical reactions. An FMO analysis of this compound would help in understanding its electrophilic and nucleophilic character. Specific data regarding the HOMO-LUMO energy gap and orbital distributions for this compound are not available in published research.
Electrostatic Potential Mapping
Electrostatic potential maps are valuable for visualizing the charge distribution within a molecule and for predicting how it will interact with other molecules. These maps illustrate regions of positive and negative electrostatic potential, indicating sites prone to electrophilic and nucleophilic attack, respectively. An electrostatic potential map for this compound would highlight the electronegative nitrogen atoms of the pyrimidine (B1678525) ring and the potential influence of the bromine and phenyl substituents. However, no such specific computational analysis has been found in the literature.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.
Transition State Characterization for Key Reactions
The characterization of transition states is a critical aspect of understanding reaction mechanisms. It involves locating the highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. For a molecule like this compound, this could involve studying substitution reactions at the pyrimidine ring or reactions involving the amino or phenyl groups. Currently, there are no published studies that characterize the transition states for key reactions involving this specific compound.
Energy Profile Calculations for Reaction Pathways
Calculating the complete energy profile for a reaction pathway provides a detailed understanding of the thermodynamics and kinetics of the reaction. This involves determining the energies of all intermediates and transition states from reactants to products. Such calculations for reactions involving this compound would offer significant insights into its reactivity and potential for chemical transformations. As with the other computational aspects, specific energy profile calculations for this compound are not documented in the available scientific literature.
Solvent Effects on Reaction Energetics
The influence of solvents on the energetics of reactions involving this compound could be theoretically modeled to understand its reactivity in different chemical environments. Computational methods, such as the Polarizable Continuum Model (PCM), are often employed to simulate the presence of a solvent. jchemrev.com This approach would involve calculating the energy of reactants, transition states, and products in various solvents to determine how the solvent polarity and hydrogen bonding capacity affect reaction barriers and thermodynamics.
Table 1: Hypothetical Solvent Effect Data on a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Calculated Reaction Energy (kcal/mol) |
| Gas Phase | 1 | Data not available | Data not available |
| Toluene | 2.4 | Data not available | Data not available |
| Dichloromethane | 8.9 | Data not available | Data not available |
| Ethanol | 24.6 | Data not available | Data not available |
| Water | 80.1 | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Spectroscopic Property Prediction for Structural Elucidation in Research
Computational spectroscopy is a powerful tool for predicting the spectral properties of novel compounds, which can aid in their experimental characterization.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound would provide valuable data for confirming its structure. These calculations are typically performed using DFT methods, and the results are compared with experimental spectra. For related pyrimidine derivatives, such computational approaches have shown good agreement with experimental data. jchemrev.com
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| H (Amino) | Data not available |
| H (Phenyl) | Data not available |
| C (Pyrimidine) | Data not available |
| C (Phenyl) | Data not available |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Infrared (IR) and Raman Vibrational Analysis
The vibrational frequencies in the IR and Raman spectra of this compound could be calculated to help assign the observed experimental bands to specific molecular motions. These calculations can predict the frequencies and intensities of characteristic vibrations, such as N-H stretching of the amino group, C=N stretching of the pyrimidine ring, and C-Br stretching. While experimental IR data is available for the closely related compound 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone nih.gov, computational analysis for the title compound is absent.
Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (Amino) | Data not available | Data not available |
| C=N Stretch (Ring) | Data not available | Data not available |
| Phenyl Ring Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Ultraviolet-Visible (UV-Vis) Absorption Spectra
Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov Such calculations for this compound would yield information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This would provide insight into the electronic structure of the molecule.
Table 4: Hypothetical Predicted UV-Vis Absorption Data for this compound
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | Data not available | Data not available |
| n → π | Data not available | Data not available |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Molecular Dynamics Simulations for Conformational Analysis (if applicable to reactivity)
Molecular dynamics (MD) simulations could be employed to explore the conformational flexibility of this compound, particularly the rotation of the phenyl group relative to the pyrimidine ring. Understanding the preferred conformations and the energy barriers between them can be crucial for explaining the molecule's reactivity and its ability to interact with biological targets.
Quantum Chemical Descriptors for Reactivity Prediction
A variety of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's ability to donate and accept electrons, respectively. nih.gov Other descriptors such as electronegativity, chemical hardness, and the global electrophilicity index can provide further insights into its chemical behavior. jchemrev.com
Table 5: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value |
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
| Global Electrophilicity (ω) | Data not available |
This table is for illustrative purposes only. The data is hypothetical and not based on published research.
Strategic Utilization of 5 Bromo 6 Phenyl 4 Pyrimidinamine in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Chemical Scaffold Construction
There is currently no available scientific literature that documents the use of 5-Bromo-6-phenyl-4-pyrimidinamine as a key intermediate in the construction of complex chemical scaffolds.
Application in the Synthesis of Diverse Heterocyclic Systems
No published research could be found that describes the application of this compound in the synthesis of other heterocyclic systems.
Building Block in Materials Science Precursor Synthesis
There is no information available in the reviewed literature regarding the use of this compound as a building block for the synthesis of precursors in materials science.
Table 1: Mentioned Chemical Compounds
Since no specific reactions or derivative compounds could be discussed, this table remains unpopulated. Further research and investigation into the reactivity and potential applications of this compound are required to populate these fields of study.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Protocols
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern organic chemistry. For the synthesis of 5-Bromo-6-phenyl-4-pyrimidinamine and related pyrimidine (B1678525) derivatives, research is shifting away from classical, often harsh, reaction conditions towards more sustainable alternatives.
A significant area of focus is the use of green chemistry principles in pyrimidine synthesis. benthamdirect.comnih.gov This includes the exploration of solvent-free reaction conditions, the use of recyclable catalysts, and the development of one-pot, multi-component reactions that increase efficiency and reduce waste. frontiersin.org For instance, a novel and environmentally friendly method for synthesizing pyrimido[4,5-d]pyrimidines has been developed through a one-pot reaction in an aqueous medium, avoiding hazardous organic solvents and corrosive reagents. frontiersin.org Such approaches, while not yet specifically reported for this compound, offer a promising blueprint for its future synthesis.
Recent advancements have also seen the use of innovative catalytic systems. For example, iridium-catalyzed multicomponent synthesis has been shown to produce highly substituted pyrimidines from simple alcohols and amidines with high regioselectivity and yields of up to 93%. acs.org This method is particularly attractive due to its use of readily available starting materials and the liberation of only hydrogen and water as byproducts. acs.org The application of such catalytic systems could provide a more sustainable route to this compound, potentially starting from phenyl-substituted alcohols.
Furthermore, the use of ultrasound irradiation has emerged as an efficient alternative for promoting cyclocondensation reactions in pyrimidine synthesis, often leading to shorter reaction times and milder conditions compared to traditional methods. nih.gov
| Synthetic Protocol | Key Features | Potential Application for this compound |
| Green Chemistry Approaches | Use of aqueous media, solvent-free conditions, recyclable catalysts. benthamdirect.comnih.govfrontiersin.org | Reduction of hazardous waste and improved safety profile of the synthesis. |
| Iridium-Catalyzed Multicomponent Synthesis | High regioselectivity, high yields (up to 93%), uses simple alcohols as starting materials. acs.org | A more atom-economical and sustainable route to the core pyrimidine structure. |
| Ultrasound-Assisted Synthesis | Shorter reaction times, milder reaction conditions. nih.gov | Increased efficiency and reduced energy consumption in the synthesis process. |
| Microwave-Assisted Synthesis | Faster and more efficient access to functionalized pyrimidines. mdpi.com | Rapid synthesis of a library of analogs for structure-activity relationship studies. |
Integration with Flow Chemistry and Automated Synthesis
The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production of fine chemicals and pharmaceuticals, including pyrimidine derivatives. These technologies offer precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization.
Flow chemistry, in particular, is well-suited for the synthesis of heterocyclic compounds like pyrimidines. sci-hub.se It allows for rapid screening of reaction conditions and can enable the use of low-boiling point solvents under high pressure, often leading to higher yields compared to batch reactions. researchgate.net For instance, the synthesis of fused pyrimidinones (B12756618) has been successfully achieved using continuous-flow retro-Diels-Alder reactions, demonstrating the power of this technique for complex heterocyclic synthesis. researchgate.net The application of flow chemistry to the synthesis of this compound could lead to a more efficient, scalable, and reproducible manufacturing process.
Automated synthesis, often coupled with flow chemistry, further enhances the efficiency of chemical synthesis by employing robotic systems to perform reactions, purifications, and analyses. wikipedia.org This approach is particularly valuable for the rapid generation of compound libraries for drug discovery purposes. By automating the synthesis of analogs of this compound, researchers could quickly explore the structure-activity relationships of this important scaffold.
| Technology | Advantages | Relevance to this compound |
| Flow Chemistry | Precise control over reaction parameters, enhanced safety, improved scalability, higher yields. sci-hub.seresearchgate.net | Development of a more efficient and reproducible manufacturing process. |
| Automated Synthesis | High-throughput synthesis, rapid generation of compound libraries, increased efficiency. wikipedia.org | Accelerated discovery of new analogs with improved biological activity. |
Photoredox Catalysis and Electrosynthesis Applications
Photoredox catalysis and electrosynthesis are emerging as powerful tools in organic synthesis, offering unique reactivity and mild reaction conditions. These methods rely on the generation of reactive radical intermediates via single-electron transfer, enabling a wide range of chemical transformations. acs.org
Visible light photoredox catalysis has been successfully employed for the construction of various heterocyclic systems, including pyrimidine derivatives. acs.org This technique often utilizes metal complexes or organic dyes as photocatalysts to convert light energy into chemical energy, driving reactions under mild conditions. acs.org The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis, has further expanded the scope of this powerful methodology. youtube.com While specific applications to this compound are yet to be reported, the potential for using photoredox catalysis for the C-H functionalization or cross-coupling reactions to introduce the phenyl group or other substituents is significant.
Electrosynthesis offers another environmentally friendly approach to chemical synthesis, using electricity to drive redox reactions. chemrxiv.org This method avoids the need for stoichiometric chemical oxidants or reductants, reducing waste and often proceeding under mild conditions. Electrochemical methods have been developed for the synthesis and modification of various nitrogen-containing heterocycles. acs.org For instance, an electrochemical approach for the C(sp2)-H selenylation of pyrazolo[1,5-a]pyrimidines has been recently disclosed, highlighting the potential for regioselective functionalization of pyrimidine-based systems. chemrxiv.org The application of electrosynthesis to the bromination or other functionalization steps in the synthesis of this compound could offer a cleaner and more controlled alternative to traditional methods.
| Methodology | Key Principles | Potential for this compound Synthesis |
| Photoredox Catalysis | Generation of radical intermediates using visible light and a photocatalyst. acs.orgyoutube.com | C-H functionalization to introduce the phenyl group or other substituents under mild conditions. |
| Electrosynthesis | Use of electricity to drive redox reactions, avoiding chemical oxidants/reductants. chemrxiv.orgacs.org | Cleaner and more controlled bromination or other functionalization steps. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in situ reaction monitoring are becoming increasingly important in this regard.
Furthermore, advanced techniques like Total Correlation Spectroscopy (TOCSY) in NMR can be used to monitor the binding of pyrimidine-containing molecules to biological targets, providing valuable insights for drug discovery. acs.org
| Technique | Information Provided | Application in the Context of this compound |
| In Situ NMR Spectroscopy | Real-time concentrations of reactants, intermediates, and products. | Optimization of reaction conditions and elucidation of the reaction mechanism. |
| In Situ FT-IR Spectroscopy | Real-time monitoring of functional group transformations. | Precise control over the bromination and other functionalization steps. |
| Total Correlation Spectroscopy (TOCSY) | Monitoring of ligand-target binding interactions. acs.org | Studying the interaction of this compound with its biological targets. |
Machine Learning and Artificial Intelligence in Pyrimidine Chemistry Discovery
In the context of pyrimidine chemistry, AI algorithms can be used for several purposes:
Generative Chemistry: AI models can design novel pyrimidine derivatives with desired properties, such as high binding affinity to a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. technologynetworks.com
Predictive Modeling: ML models can predict the biological activity, physicochemical properties, and potential toxicity of new pyrimidine compounds, helping to prioritize the most promising candidates for synthesis and testing. nih.gov
Retrosynthetic Analysis: AI tools can propose synthetic routes for complex target molecules, including novel pyrimidine derivatives, by working backward from the final product. technologynetworks.com
The use of AI and ML in the discovery and development of analogs of this compound could significantly accelerate the identification of new drug candidates with improved efficacy and safety profiles. By combining the predictive power of AI with high-throughput synthesis and screening, researchers can explore a much larger chemical space in a shorter amount of time.
| AI/ML Application | Function | Impact on this compound Research |
| Generative Chemistry | Design of novel molecules with desired properties. technologynetworks.com | Creation of new analogs with potentially enhanced biological activity. |
| Predictive Modeling | Prediction of biological activity and physicochemical properties. nih.gov | Prioritization of the most promising drug candidates for synthesis. |
| Retrosynthetic Analysis | Proposing efficient synthetic routes for target molecules. technologynetworks.com | Streamlining the synthesis of complex analogs. |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-6-phenyl-4-pyrimidinamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization involves multi-step protocols, including halogenation of pyrimidine precursors, Suzuki coupling for phenyl group introduction, and amine functionalization. Factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) can identify critical parameters affecting yield and purity. For example, Pd-catalyzed cross-coupling reactions require inert atmospheres and precise stoichiometric ratios to minimize byproducts . Post-synthesis, HPLC and LC-MS are essential for purity validation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) resolves structural ambiguities by confirming bromine and phenyl substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides absolute stereochemical confirmation. For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended due to the compound’s aromatic absorption profile .
Q. How can researchers ensure reproducibility in biological activity assays for this compound?
- Methodological Answer : Standardize assay protocols by controlling variables such as solvent choice (e.g., DMSO concentration ≤1% to avoid cytotoxicity), cell line passage number, and incubation time. Include positive controls (e.g., known kinase inhibitors for kinase inhibition assays) and triplicate measurements. Statistical tools like ANOVA or t-tests should assess inter-experimental variability .
Advanced Research Questions
Q. How can structural analogs of this compound be rationally designed to enhance target selectivity in kinase inhibition studies?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with kinase ATP-binding pockets. Replace the bromine atom with electron-withdrawing groups (e.g., CF₃) to modulate electronic effects, or introduce meta-substituents on the phenyl ring to sterically hinder off-target binding. Validate selectivity via kinome-wide profiling using kinase panel assays .
Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis of raw datasets to identify confounding variables (e.g., assay pH, temperature, or cell viability thresholds). Replicate experiments under harmonized conditions and apply Bland-Altman plots to assess systematic biases. Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀ measurements) .
Q. How can researchers integrate this compound into a mechanistic framework for studying apoptosis pathways?
- Methodological Answer : Combine transcriptomic profiling (RNA-seq) with phosphoproteomics to map downstream signaling nodes. Use CRISPR-Cas9 knockout models to validate dependency on specific apoptotic regulators (e.g., Bcl-2 family proteins). Time-resolved live-cell imaging can correlate compound exposure with mitochondrial membrane potential changes .
Q. What computational methods predict the metabolic stability and toxicity profile of this compound?
- Methodological Answer : Employ in silico ADMET tools (e.g., SwissADME, ProTox-II) to estimate hepatic clearance, CYP450 inhibition, and hERG channel liability. Validate predictions with in vitro microsomal stability assays and Ames tests for mutagenicity. Molecular dynamics simulations (e.g., GROMACS) model metabolite formation pathways .
Key Methodological Considerations
- Data Analysis : Use multivariate statistics (PCA, PLS regression) to disentangle correlated variables in SAR studies .
- Structural Confirmation : Cross-validate crystallographic data with DFT-optimized geometries to resolve steric clashes .
- Ethical Reporting : Disclose negative results (e.g., lack of activity in certain assays) to mitigate publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
